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Compound of Interest

Compound Name: 6-Methoxy-3-methylisoquinoline

Cat. No.: B169585 Get Quote

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a

"privileged structure" due to its prevalence in a wide array of biologically active compounds and

approved pharmaceuticals. This guide provides an in-depth technical examination of a specific

derivative, 6-Methoxy-3-methylisoquinoline. We will dissect its molecular structure, starting

with its fundamental representation in SMILES notation, and explore its physicochemical

properties. Furthermore, this document details a representative synthetic protocol and standard

analytical methods for structural confirmation. By contextualizing this molecule within the

broader landscape of drug discovery, we aim to provide researchers, scientists, and drug

development professionals with a comprehensive resource that bridges foundational chemistry

with practical, field-proven insights.

Molecular Identification and Physicochemical
Profile
The unambiguous identification of a chemical entity is paramount for reproducibility in research

and development. The Simplified Molecular Input Line Entry System (SMILES) provides a

linear, machine-readable notation for chemical structures.

For 6-Methoxy-3-methylisoquinoline, the canonical SMILES string is:

COc1ccc2cnc(C)cc2c1[1]
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This string precisely describes the atomic connectivity and bond orders within the molecule, as

illustrated below.

Caption: Relationship between SMILES notation and 2D structure.

The physicochemical properties derived from this structure are critical for predicting its behavior

in biological systems and for designing experimental protocols.

Property Value Source

Molecular Formula C₁₁H₁₁NO [1]

Molecular Weight 173.21 g/mol [1]

Melting Point 115 °C [1]

InChIKey
IRFSFYPWBSAISE-

UHFFFAOYSA-N
[1]

The Strategic Importance of Key Structural Features
The therapeutic potential of a molecule is not merely a sum of its atoms but a result of the

specific arrangement and interplay of its functional groups.

The Isoquinoline Core: This bicyclic aromatic scaffold is rigid and planar, providing a well-

defined framework for orienting substituents to interact with biological targets. Its nitrogen

atom can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites

and receptors. The prevalence of this core in nature and medicine has established it as a

pharmacophore for a wide range of activities.

The 6-Methoxy Group: The methoxy (-OCH₃) group is a powerful modulator of molecular

properties in drug design.[2][3]

Lipophilicity and Solubility: The addition of a methoxy group generally increases a

molecule's lipophilicity compared to a hydroxyl analog. This can enhance membrane

permeability and absorption, key factors in the ADME (Absorption, Distribution,

Metabolism, and Excretion) profile of a drug candidate.[2]
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Metabolic Stability: The methyl ether is less susceptible to the phase II metabolic

conjugation reactions that a free hydroxyl group would undergo, potentially increasing the

molecule's in vivo half-life.

Target Binding: The oxygen atom can act as a hydrogen bond acceptor, while the methyl

group can engage in van der Waals or hydrophobic interactions within a binding pocket.

This dual nature allows it to fine-tune ligand-target engagement.[3]

The 3-Methyl Group: This small alkyl group can influence the molecule's activity by providing

steric bulk that can orient the molecule within a binding site or prevent unwanted metabolic

transformations at that position.

Synthesis and Characterization Workflow
A robust and reproducible synthetic route is essential for further investigation. The following

section outlines a representative protocol based on established isoquinoline synthesis

principles, such as the Bischler-Napieralski reaction followed by dehydrogenation.
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Starting Materials
(m-Methoxyphenethylamine,

Acetyl Chloride)

Step 1: Amide Formation
(Acylation)

Intermediate 1
(N-acetyl-m-methoxyphenethylamine)

Step 2: Cyclization
(Bischler-Napieralski)

Intermediate 2
(6-Methoxy-3-methyl-3,4-

dihydroisoquinoline)

Step 3: Aromatization
(Dehydrogenation)

Final Product
(6-Methoxy-3-methylisoquinoline)

Purification
(Column Chromatography)

QC Analysis
(NMR, MS, IR)

Click to download full resolution via product page

Caption: General workflow for synthesis and quality control.
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Experimental Protocol: Representative Synthesis
Objective: To synthesize 6-Methoxy-3-methylisoquinoline.

Step 1: Acylation to form N-(2-(3-methoxyphenyl)ethyl)acetamide

In a 250 mL round-bottom flask under an inert atmosphere (N₂), dissolve m-

methoxyphenethylamine (1.0 eq) in dichloromethane (DCM, 5 mL/mmol).

Cool the solution to 0 °C in an ice bath.

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin

Layer Chromatography (TLC).

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate

solution.

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry

over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the

amide intermediate.

Step 2: Cyclization to form 6-Methoxy-3-methyl-3,4-dihydroisoquinoline

To the crude amide from Step 1, add phosphorus pentoxide (P₂O₅, 2.0 eq) and toluene (10

mL/mmol).

Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. The progress should be monitored

by TLC.

Cool the reaction to room temperature and then carefully pour it over crushed ice.

Basify the aqueous solution with a concentrated NaOH solution until pH > 10.

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry

over anhydrous sodium sulfate, and concentrate to yield the dihydroisoquinoline

intermediate.
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Step 3: Dehydrogenation to form 6-Methoxy-3-methylisoquinoline

Dissolve the crude dihydroisoquinoline from Step 2 in a suitable high-boiling solvent like

xylene.

Add 10% Palladium on carbon (Pd/C, 0.1 eq by weight).

Heat the mixture to reflux for 12-24 hours.

Cool the reaction to room temperature and filter through a pad of Celite® to remove the

catalyst, washing the pad with ethyl acetate.

Concentrate the filtrate under reduced pressure.

Step 4: Purification

Purify the crude final product using flash column chromatography on silica gel, typically with

a hexane/ethyl acetate gradient, to yield the pure 6-Methoxy-3-methylisoquinoline.

Structural Elucidation and Data
Confirmation of the final structure is a self-validating system relying on a suite of analytical

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

carbon-hydrogen framework. For 6-Methoxy-3-methylisoquinoline, one would expect to

see characteristic signals for the aromatic protons, a singlet for the methoxy group (~3.9

ppm), and a singlet for the methyl group at the 3-position (~2.5 ppm).[4]

Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution

MS (HRMS) can confirm the elemental composition. The expected m/z for the molecular ion

[M]⁺ would be approximately 173.08.

Infrared (IR) Spectroscopy: Identifies functional groups. Key peaks would include C-H

stretching for aromatic and alkyl groups, C=N and C=C stretching in the aromatic region, and

C-O stretching for the methoxy ether.
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Analytical Data (Representative) Expected Observation

¹H NMR (CDCl₃, 400 MHz)
δ (ppm): ~9.0 (s, 1H), 7.8-7.0 (m, 4H), 3.9 (s,

3H, -OCH₃), 2.5 (s, 3H, -CH₃)

¹³C NMR (CDCl₃, 100 MHz)
δ (ppm): ~160-110 (aromatic carbons), ~55 (-

OCH₃), ~20 (-CH₃)

MS (ESI+) m/z: 174.09 [M+H]⁺

Applications and Future Directions in Drug
Discovery
While specific, extensive biological data for 6-Methoxy-3-methylisoquinoline is not widely

published, its structure is highly analogous to scaffolds with proven therapeutic relevance. The

broader quinoline and isoquinoline classes are rich with compounds demonstrating significant

pharmacological activity.[5][6][7]

Isoquinoline / Quinoline Scaffold

Anticancer
(e.g., Kinase Inhibitors)

Antimicrobial
(e.g., Antimalarials)

Cardiovascular
(e.g., Vasodilators)

CNS Agents
(e.g., Antidepressants)

Click to download full resolution via product page

Caption: Diverse therapeutic applications of the isoquinoline scaffold.

Anticancer Research: Many kinase inhibitors used in oncology feature quinoline or

isoquinoline cores. These scaffolds can effectively mimic the adenine region of ATP, allowing

them to sit in the enzyme's active site. The substituents, such as the methoxy and methyl

groups on the target compound, would be critical for achieving selectivity and potency

against specific kinases.[7]
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Antimicrobial Agents: The quinoline ring is famously the core of antimalarial drugs like

chloroquine. Derivatives are continuously being explored for activity against bacteria, fungi,

and parasites.[7]

Neuroscience: The rigid structure is well-suited for targeting receptors in the central nervous

system.

Future Outlook: 6-Methoxy-3-methylisoquinoline represents a valuable starting point for

library synthesis in a drug discovery campaign. The methoxy and methyl groups provide initial

substitution patterns, while the isoquinoline core offers multiple sites for further chemical

modification to optimize activity, selectivity, and pharmacokinetic properties. The lack of

extensive published data on this specific molecule presents a clear opportunity for novel

research into its potential biological activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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